Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl ester group and a keto group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of glyoxal with ammonia, followed by esterification with isopropyl alcohol. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts like sulfuric acid or sodium hydroxide are commonly employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
- 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid
Uniqueness
Isopropyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is unique due to its specific ester and keto functionalities, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers unique opportunities for modification and functionalization, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
propan-2-yl 5-oxo-1,2-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)12-7(11)5-6(10)9-3-8-5/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
CPYGFDYYEBVIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.